molecular formula C3H7ClNaO5P B12722247 Sodium alpha-chlorohydrin-1-phosphate CAS No. 1866-22-4

Sodium alpha-chlorohydrin-1-phosphate

Cat. No.: B12722247
CAS No.: 1866-22-4
M. Wt: 212.50 g/mol
InChI Key: VNAGFMDJQWRRNP-UHFFFAOYSA-N
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Description

Sodium alpha-chlorohydrin-1-phosphate is a chemical compound with the molecular formula C3H8ClO5P. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chlorohydrin group and a phosphate group, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium alpha-chlorohydrin-1-phosphate typically involves the chlorination of glycerol followed by phosphorylation. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and a phosphorylating agent like phosphorus oxychloride. The process is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Sodium alpha-chlorohydrin-1-phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorohydrin group to an alcohol.

    Substitution: The chlorine atom in the chlorohydrin group can be substituted with other nucleophiles, such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in aqueous or alcoholic solvents.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium alpha-chlorohydrin-1-phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds.

    Biology: The compound is studied for its effects on cellular processes, including enzyme inhibition and signal transduction pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium alpha-chlorohydrin-1-phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, including glycolysis and signal transduction. The phosphate group in the compound plays a crucial role in its binding affinity and specificity for target enzymes.

Comparison with Similar Compounds

Sodium alpha-chlorohydrin-1-phosphate can be compared with other similar compounds, such as:

    2-Propanol, 1-chloro-: This compound has a similar chlorohydrin group but lacks the phosphate group, making it less versatile in certain reactions.

    Sodium phosphate, monobasic: While this compound contains a phosphate group, it does not have the chlorohydrin functionality, limiting its reactivity in nucleophilic substitution reactions.

Uniqueness: The combination of the chlorohydrin and phosphate groups in this compound makes it unique. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its utility in various scientific applications.

Properties

CAS No.

1866-22-4

Molecular Formula

C3H7ClNaO5P

Molecular Weight

212.50 g/mol

IUPAC Name

sodium;1-chloro-3-phosphonooxypropan-2-olate

InChI

InChI=1S/C3H7ClO5P.Na/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H2,6,7,8);/q-1;+1

InChI Key

VNAGFMDJQWRRNP-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)[O-])OP(=O)(O)O.[Na+]

Related CAS

26807-13-6 (Parent)

Origin of Product

United States

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